(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate
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Overview
Description
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is an organic compound characterized by its unique structure, which includes acetyloxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The acetyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is used as a building block for the synthesis of more complex molecules.
Biology
Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of (acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetyloxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Methyl (4,5-dimethoxy-2-nitrophenyl)acetate: Similar structure but lacks the acetyloxy group.
2-(2-nitrophenyl)acrylate: Precursor in the synthesis of the target compound.
4,5-Dimethoxy-2-nitrophenylacetic acid: Another related compound with similar functional groups.
Uniqueness
(acetyloxy){2-nitro-4,5-dimethoxyphenyl}methyl acetate is unique due to the presence of both acetyloxy and nitrophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
664311-33-5 |
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Molecular Formula |
C13H15NO8 |
Molecular Weight |
313.26g/mol |
IUPAC Name |
[acetyloxy-(4,5-dimethoxy-2-nitrophenyl)methyl] acetate |
InChI |
InChI=1S/C13H15NO8/c1-7(15)21-13(22-8(2)16)9-5-11(19-3)12(20-4)6-10(9)14(17)18/h5-6,13H,1-4H3 |
InChI Key |
HAFYFYSWTLFKFB-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C |
Origin of Product |
United States |
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